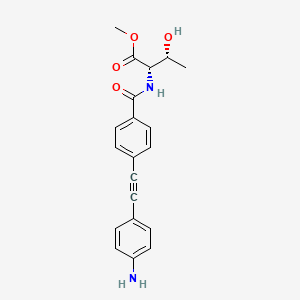
(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenyl group, an ethynyl linkage, and a hydroxybutanoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate typically involves multiple steps, including the formation of the aminophenyl ethynyl benzamide intermediate and subsequent coupling with a hydroxybutanoate derivative. Common reagents used in these reactions include palladium catalysts for the coupling reactions and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and ensure its quality for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The aminophenyl group can be reduced to form different derivatives.
Substitution: The ethynyl linkage can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the aminophenyl group can produce aniline derivatives.
Applications De Recherche Scientifique
(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (2S,3R)-2-[[4-[2-(4-aminophenyl)ethynyl]benzoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)18(20(25)26-2)22-19(24)16-9-5-14(6-10-16)3-4-15-7-11-17(21)12-8-15/h5-13,18,23H,21H2,1-2H3,(H,22,24)/t13-,18+/m1/s1 |
Clé InChI |
TYANENYPQMSXEY-ACJLOTCBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N)O |
SMILES canonique |
CC(C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



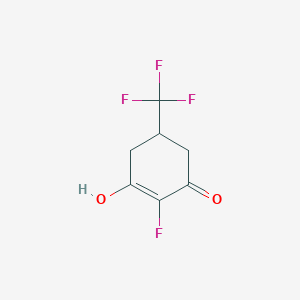

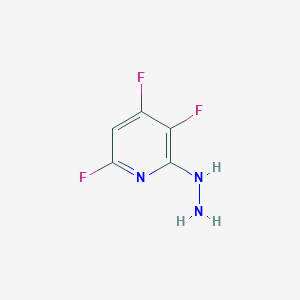
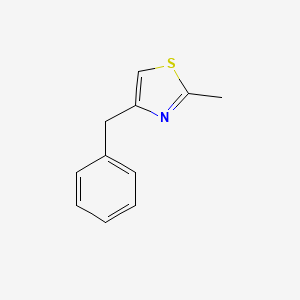
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
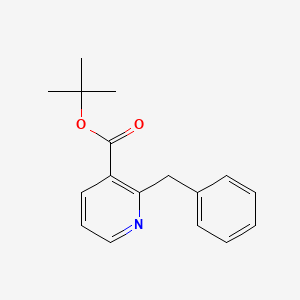
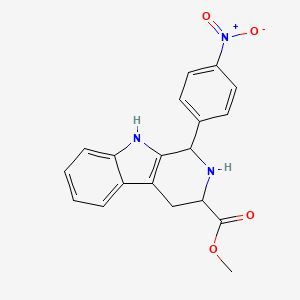
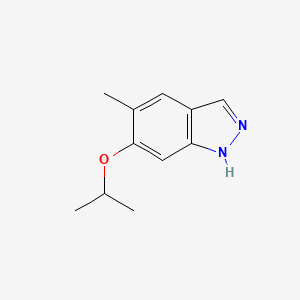
![3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13027889.png)
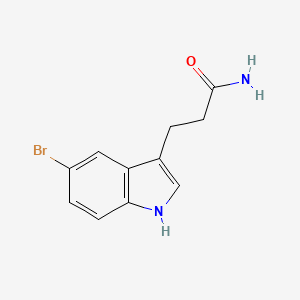
![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)

![6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13027911.png)
